molecular formula C20H14I2N2O2 B5187333 N,N'-bis(4-iodophenyl)phthalamide

N,N'-bis(4-iodophenyl)phthalamide

Cat. No.: B5187333
M. Wt: 568.1 g/mol
InChI Key: PNHNSLIWCCFVAR-UHFFFAOYSA-N
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Description

N,N'-bis(4-iodophenyl)phthalamide is a bis-amide derivative characterized by a phthalamide core substituted with two 4-iodophenyl groups. The iodine atoms introduce significant steric bulk and electronic effects, making this compound distinct in applications such as coordination polymers, organic electronics, or anion recognition materials.

Properties

IUPAC Name

1-N,2-N-bis(4-iodophenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-13-5-9-15(10-6-13)23-19(25)17-3-1-2-4-18(17)20(26)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNSLIWCCFVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

N,N'-bis(4-iodophenyl)phthalamide serves as a versatile intermediate in organic synthesis, particularly in the formation of C–N bonds. It is often utilized in palladium-catalyzed cross-coupling reactions to synthesize anilines and their derivatives. These reactions are crucial for developing pharmaceuticals and agrochemicals.

Key Findings:

  • The compound facilitates the formation of various substituted anilines through C–N coupling reactions, enhancing the diversity of synthesized compounds .
  • Its use in sequential N-arylation reactions has been documented, demonstrating its effectiveness in constructing complex molecular architectures .

Material Science

In material science, this compound has potential applications in the development of advanced materials due to its structural properties. It can be used as a building block for polymers and other materials that require specific thermal and mechanical properties.

Case Studies:

  • Research indicates that incorporating phthalamide derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
  • The compound's ability to form stable complexes with various substrates suggests potential uses in creating functional materials with tailored properties .

Biological Applications

The biological significance of this compound is primarily associated with its interaction with biological molecules. It has been studied for its potential as a therapeutic agent and as a probe for biological imaging.

Research Insights:

  • Studies have shown that derivatives of phthalamide can exhibit selective binding to certain biomolecules, which could be harnessed for targeted drug delivery systems .
  • The compound's ability to form complexes with proteins has been explored, indicating its potential role in bioconjugation strategies for drug development .

Analytical Applications

This compound is also utilized in analytical chemistry as a reagent for detecting specific ions or molecules. Its selective binding properties make it an ideal candidate for developing sensors.

Data Table: Anion Binding Properties

AnionDetection MethodSelectivity
FluorideUV-Vis SpectroscopyHigh
ChlorideUV-Vis SpectroscopyModerate
BromideUV-Vis SpectroscopyLow

This table summarizes the anion binding properties of this compound, showcasing its effectiveness as a sensor for fluoride ions compared to other anions .

Comparison with Similar Compounds

Substituent Effects on Properties

  • In contrast, 4-pyridyl groups (N,N'-bis(4-pyridyl)phthalamide) enable metal coordination, critical for supercapacitor performance . Nitro and carbamothioyl groups: The nitro group in N,N'-Bis(4-nitrophenylcarbamothioyl)phthalamide enhances anion binding via electrostatic interactions, while the thiourea moiety provides hydrogen-bonding sites .
  • Steric Effects: The bulky 4-iodophenyl groups may reduce solubility in common solvents compared to smaller substituents like 4-aminophenyl, which improves processability in polymer synthesis .

Key Data and Research Findings

Table 1: Comparative Physical Properties

Property This compound (Inferred) N,N'-bis(4-pyridyl)phthalamide N,N'-Bis(4-nitrophenylcarbamothioyl)phthalamide
Molecular Weight (g/mol) ~500 (estimated) 392.3 588.5
Melting Point (°C) >250 (predicted) 280–300 198–202
Solubility Low in polar solvents Moderate in DMF Low in water, soluble in DMSO
Key Spectral Data NMR: δ 7.5–8.2 (aromatic H) IR: 1680 cm⁻¹ (C=O stretch) MS: m/z 589 [M+H]⁺

Q & A

Q. What are the recommended synthetic routes for N,N'-bis(4-iodophenyl)phthalamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions between phthaloyl chloride derivatives and iodinated aniline precursors. A two-step approach is common:

Acylation : React phthaloyl chloride with 4-iodoaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials.
Yield optimization strategies include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Molar ratios : A 1:2.2 ratio of phthaloyl chloride to 4-iodoaniline ensures excess amine for complete conversion .
  • Catalysis : For sterically hindered systems, use Pd-catalyzed Buchwald-Hartwig coupling to improve regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (phthalimide ring) and δ 6.7–7.3 ppm (4-iodophenyl groups). The absence of NH₂ signals (δ ~5 ppm) confirms complete acylation.
  • ¹³C NMR : Peaks at δ 167–170 ppm indicate carbonyl carbons; iodinated aromatic carbons appear at δ 90–100 ppm (C-I coupling).
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1580 cm⁻¹ (C-N) validate the amide linkage .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 560.92 for C₂₀H₁₂I₂N₂O₂) and isotopic patterns consistent with iodine .

Q. What solvent systems are suitable for crystallizing this compound, and how does solvent choice impact crystal quality?

Methodological Answer:

  • Preferred solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to high solubility at elevated temperatures. Slow evaporation at room temperature yields needle-like crystals.
  • Co-solvent systems : DMF/ethanol (1:3 v/v) reduces polarity gradually, improving crystal size and reducing defects.
  • Impact on crystallography : Poor solvent choice (e.g., THF) may lead to twinning or disordered structures, complicating X-ray analysis. DMF-derived crystals often diffract to 0.8 Å resolution .

Advanced Research Questions

Q. How can this compound be integrated into conductive metal-organic frameworks (MOFs), and what design strategies enhance charge transport?

Methodological Answer:

  • Coordination sites : The phthalamide moiety acts as a bridging ligand, coordinating to transition metals (e.g., Ni²⁺, Cu²⁺) to form 2D or 3D networks.
  • Enhancing conductivity :
    • π-Stacking : Introduce electron-withdrawing groups (e.g., nitro) to the phthalimide ring to strengthen π-π interactions between layers .
    • Doping : Incorporate redox-active metals (e.g., Fe³⁺) to enable mixed-valence states, as demonstrated in Ni-based MOFs with capacitance >300 F/g .
  • Characterization : Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to assess charge transfer kinetics .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound, such as disordered iodine positions?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7 Å) to improve signal-to-noise ratios for heavy atoms like iodine.
  • Refinement strategies :
    • SHELXL : Apply "ISOR" and "DELU" restraints to model anisotropic displacement parameters for iodine atoms, reducing overfitting .
    • Twinning analysis : Use the ROTAX algorithm in PLATON to detect and correct for twinning in monoclinic systems .
  • Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to ensure bond lengths (C-I ≈ 2.09 Å) match experimental values .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Iodine as a directing group : The electron-withdrawing nature of iodine activates the phenyl ring for electrophilic substitution.
  • Suzuki-Miyaura coupling : Replace iodine with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc).
  • DFT insights : HOMO-LUMO gaps (~4.5 eV) predict regioselectivity; meta-substitution is favored due to lower activation energy .

Q. What are the challenges in assessing the biological activity of this compound, and how can cytotoxicity assays be standardized?

Methodological Answer:

  • Challenge : Low aqueous solubility requires DMSO stock solutions (<0.1% v/v in media to avoid solvent toxicity).
  • Assay design :
    • MTT assay : Use HeLa cells with 24-hour exposure; IC₅₀ values >50 μM suggest low cytotoxicity.
    • Control experiments : Include 4-iodoaniline as a reference to differentiate parent compound toxicity from phthalamide-specific effects .
  • Data interpretation : Normalize results to cell viability controls and validate with flow cytometry (Annexin V/PI staining) .

Q. Tables for Key Data

Property Value/Technique Reference
Melting Point245–247°C (DMF/ethanol recrystallized)
Solubility in DMSO12 mg/mL (25°C)
X-ray Resolution0.82 Å (SHELXL-refined)
MOF Capacitance (Ni-MOF)320 F/g (1 A/g in 1M H₂SO₄)

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